In Vitro COX Inhibition: A >1000-Fold Reduction in Potency Versus Piroxicam
Desmethyl piroxicam exhibits a dramatic, quantifiable loss of COX inhibitory activity compared to its parent drug. In a direct in vitro assay measuring activity against prostaglandin synthetase (COX), piroxicam's metabolites were found to be at least 1000 times less inhibitory than piroxicam itself [1]. This loss of activity is not marginal; it is a categorical difference that defines the compound's utility as a control or analytical standard rather than a functional analog.
| Evidence Dimension | COX inhibitory potency (relative) |
|---|---|
| Target Compound Data | 1000-fold less potent than piroxicam (qualitative) |
| Comparator Or Baseline | Piroxicam (baseline inhibitory activity) |
| Quantified Difference | At least 1000x less inhibitory |
| Conditions | In vitro prostaglandin synthetase assay |
Why This Matters
For researchers requiring a COX-inactive control or a reference standard for analytical methods, this profound loss of function is the primary justification for procuring desmethyl piroxicam instead of piroxicam.
- [1] Lombardino, J. G. Piroxicam and other anti-inflammatory oxicams. In Medicinal Research Reviews 1982, 2 (2), 171-194. Figure 18; citing personal communication with T. J. Carty. View Source
